molecular formula C21H33ClN2O3 B608141 Istaroxime (hydrochloride) CAS No. 374559-48-5

Istaroxime (hydrochloride)

Cat. No.: B608141
CAS No.: 374559-48-5
M. Wt: 396.956
InChI Key: AXHJYJDJXNOGNI-ROJIRLEOSA-N
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Description

Istaroxime (hydrochloride) is an investigational drug primarily developed for the treatment of acute decompensated heart failure. It is a novel compound with a unique mechanism of action that enhances both the contractility and relaxation of the heart muscle. Originally patented and developed by Sigma-Tau, it was later sold to CVie Therapeutics .

Preparation Methods

The synthesis of Istaroxime (hydrochloride) involves several steps, starting from the basic steroidal structure. The synthetic route typically includes the introduction of an aminoethoxyimino group at the 3-position and a ketone at the 6 and 17 positions of the steroid nucleus. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods are designed to optimize yield and purity, often involving large-scale reactions and purification processes .

Chemical Reactions Analysis

Istaroxime (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of biological activity.

    Reduction: Reduction reactions can modify the ketone groups, potentially altering the compound’s pharmacological properties.

    Substitution: Substitution reactions, particularly at the aminoethoxyimino group, can lead to the formation of analogs with different therapeutic potentials.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Istaroxime (hydrochloride) has several scientific research applications:

Mechanism of Action

Istaroxime (hydrochloride) exerts its effects through a dual mechanism:

Comparison with Similar Compounds

Properties

IUPAC Name

(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3.ClH/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;/h14-17H,3-12,22H2,1-2H3;1H/b23-13+;/t14-,15-,16-,17+,20+,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHJYJDJXNOGNI-ROJIRLEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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